Tinocordiside Exhibits Superior Molecular Docking Score for Thrombolytic Target tPA Compared to Syringin
In silico docking against tissue-type plasminogen activator (tPA), tinocordiside demonstrated a docking score of -8.0, which was more favorable than syringin (-6.5) and other T. cordifolia constituents including tinoporaside (-7.9), heptacosanol (-5.2), octacosanol (-5.5), and N-methyl-2-pyrrolidine (-4.1) [1]. The study concluded that tinocordiside possessed the highest molecular docking value among all tested compounds for thrombosis management [1].
| Evidence Dimension | Molecular docking score (binding affinity) against tissue-type plasminogen activator (tPA) |
|---|---|
| Target Compound Data | Docking score: -8.0 |
| Comparator Or Baseline | Syringin: -6.5; Tinoporaside: -7.9; Heptacosanol: -5.2; Octacosanol: -5.5; N-methyl-2-pyrrolidine: -4.1 |
| Quantified Difference | Tinocordiside docking score is 1.5 units more favorable than syringin and 0.1 units more favorable than tinoporaside |
| Conditions | In silico molecular docking using CPI server; target: tissue-type plasminogen activator (tPA) PDB structure |
Why This Matters
The superior docking score against tPA positions tinocordiside as the preferred starting material for thrombolytic lead optimization programs, whereas syringin or other analogs would require additional structural modification to achieve comparable in silico binding affinity.
- [1] Chakraborty, J., Kabir, M. S. H., Banik, H., Majumder, S., Sayem, M. A., Karim, T., ... & Chowdhury, K. A. A. (2016). In silico PASS prediction, molecular docking and ADME/T property analysis of isolated compounds from Tinospora cordifolia for new thrombolytic drug discovery. World Journal of Pharmaceutical Research, 5(12), 1987-2007. View Source
